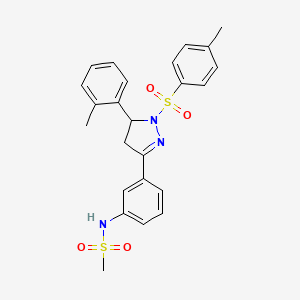

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic molecule known for its distinct structural characteristics and diverse applications. It has piqued the interest of researchers due to its potential utility in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multistep process. Initially, o-toluidine undergoes a sulfonation reaction to form its tosyl derivative. This intermediate reacts with a phenylhydrazine derivative to form a hydrazone, which then undergoes cyclization to produce the pyrazoline ring. The final product is obtained through sulfonamide formation with methanesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production employs similar methodologies, albeit optimized for scale. Key aspects include the efficient handling of reagents, temperature control to maximize yield, and purification techniques like recrystallization to ensure product purity.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidation, typically forming sulfone derivatives.

Reduction: Reduction reactions can target the pyrazoline ring, leading to a tetrahydropyrazole derivative.

Substitution: Various substitution reactions can occur on the phenyl and pyrazoline rings, introducing new functional groups.

Common Reagents and Conditions Used in These Reactions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products Formed from These Reactions:

Oxidized sulfones, reduced tetrahydropyrazoles, and various substituted derivatives, each exhibiting distinct properties and reactivities.

Applications De Recherche Scientifique

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications across several scientific domains:

Chemistry: Serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: Has shown promise as a biological probe for studying enzyme activity due to its structural resemblance to certain enzyme inhibitors.

Medicine: Potential therapeutic applications include acting as a precursor for drugs targeting specific pathways implicated in diseases like cancer or inflammation.

Industry: Used in the synthesis of polymers, dyes, and as an additive in certain chemical processes to enhance reaction efficiency.

Mécanisme D'action

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects primarily through interaction with specific molecular targets and pathways:

Molecular Targets and Pathways Involved: The compound may interact with enzymes or receptors that recognize sulfonamide or pyrazoline groups, thereby inhibiting or modulating their activity. This can result in altered cellular processes, such as enzyme inhibition leading to reduced inflammation or tumor growth.

Comparaison Avec Des Composés Similaires

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(3-(5-(m-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(3-(5-(phenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

These compounds share core structural elements but differ in the substituents on the phenyl rings, impacting their reactivity and application.

Got other compounds in mind that you'd like me to elaborate on?

Activité Biologique

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving tosylation of pyrazole derivatives. The synthesis typically involves the reaction of 5-amino-1-tosyl-1H-pyrazole with various aryl halides in the presence of bases like potassium carbonate in dimethylformamide (DMF) at room temperature. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the formation of the desired sulfonamide structure with specific stereochemistry .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential role in treating infections .

Antiparasitic Activity

A study highlighted the antiparasitic effects of related pyrazole compounds, demonstrating their efficacy against chloroquine-resistant strains of Plasmodium falciparum. These findings suggest that the compound may possess similar properties due to structural similarities .

The biological activity is believed to be mediated through inhibition of specific enzymes or pathways within microbial cells. For example, some pyrazole derivatives have been shown to disrupt mitochondrial functions in pathogens, leading to cell death . The presence of the methanesulfonamide group may enhance solubility and bioavailability, further contributing to its biological efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of bacterial growth. For example, a concentration range from 10 µM to 100 µM was tested against Staphylococcus aureus, showing significant inhibition at higher concentrations .

In Vivo Studies

Animal model studies are essential for understanding the therapeutic potential of this compound. Preliminary results indicate that administration of the compound in murine models leads to reduced parasitemia in malaria-infected mice, suggesting its potential use as an antimalarial agent .

Data Tables

Propriétés

IUPAC Name |

N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S2/c1-17-11-13-21(14-12-17)33(30,31)27-24(22-10-5-4-7-18(22)2)16-23(25-27)19-8-6-9-20(15-19)26-32(3,28)29/h4-15,24,26H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHDPALCPILRKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.